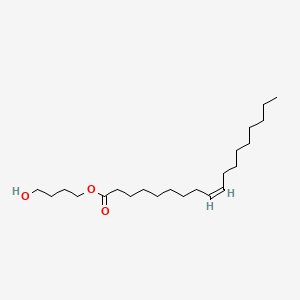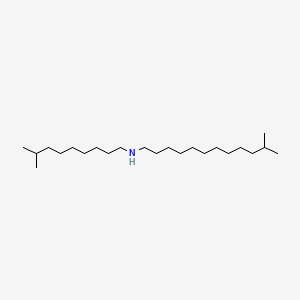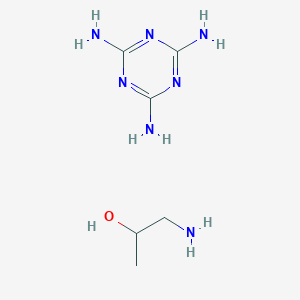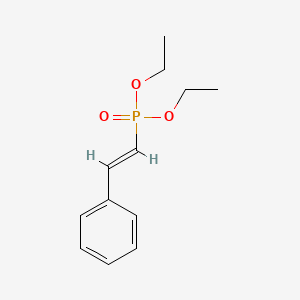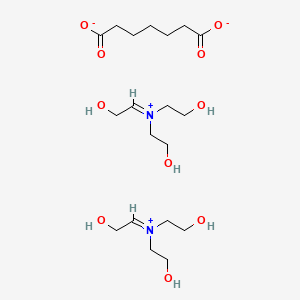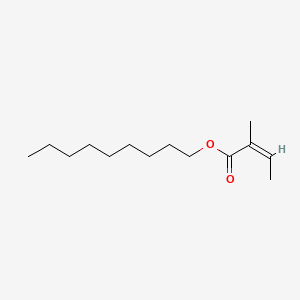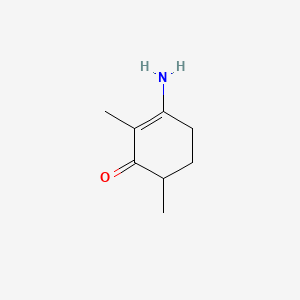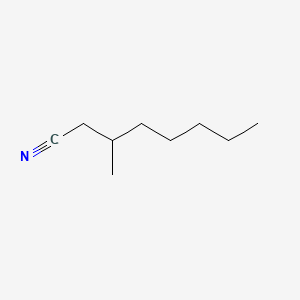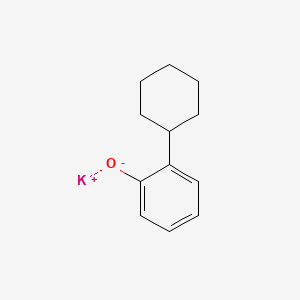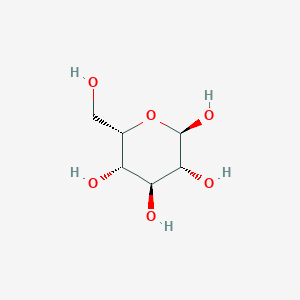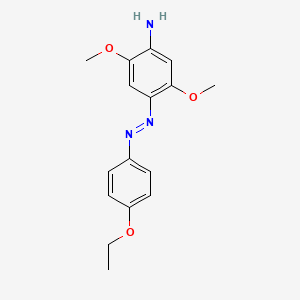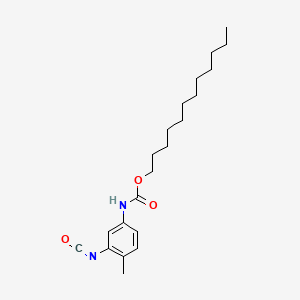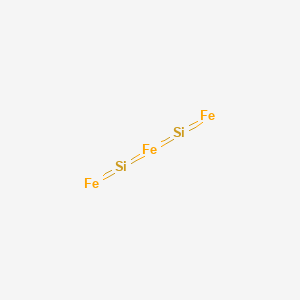
Triiron disilicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiron disilicide is a chemical compound with the formula Fe₃Si₂. It is a member of the iron silicide family and is known for its unique properties, including high thermal stability and electrical conductivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triiron disilicide can be synthesized through several methods. One common approach involves the reaction of iron and silicon powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The equation for this reaction is:
3Fe+2Si→Fe3Si2
Industrial Production Methods: In industrial settings, this compound is often produced using powder metallurgy techniques. This involves cold-pressing and sintering iron and silicon powders. Another method includes temperature gradient solution growth techniques to prepare single crystals of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Triiron disilicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form iron oxides and silicon dioxide. It also participates in reactions with halogens and other non-metals.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form iron oxides and silicon dioxide.
Reduction: Can be reduced by hydrogen or other reducing agents to form elemental iron and silicon.
Substitution: Reacts with halogens to form iron halides and silicon halides.
Major Products:
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and silicon dioxide (SiO₂).
Reduction: Elemental iron (Fe) and silicon (Si).
Substitution: Iron halides (FeX₃) and silicon halides (SiX₄) where X is a halogen
Aplicaciones Científicas De Investigación
Triiron disilicide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of thermoelectric materials, which convert heat into electricity, and in electronic devices due to its high electrical conductivity .
Mecanismo De Acción
The mechanism by which triiron disilicide exerts its effects is primarily related to its electronic structure. The compound’s unique arrangement of iron and silicon atoms allows for efficient electron transfer, making it an excellent conductor. This property is exploited in various applications, such as thermoelectric materials and electronic devices. The molecular targets and pathways involved include the interaction of iron and silicon atoms with other elements, facilitating various chemical reactions .
Comparación Con Compuestos Similares
Iron Disilicide (FeSi₂): Known for its thermoelectric properties but has different electronic and thermal characteristics compared to triiron disilicide.
Molybdenum Disilicide (MoSi₂): Used in high-temperature applications due to its excellent oxidation resistance.
Chromium Disilicide (CrSi₂): Known for its high melting point and thermal stability
Uniqueness of this compound: this compound stands out due to its unique combination of high thermal stability, electrical conductivity, and potential for use in a wide range of applications. Its ability to undergo various chemical reactions and its suitability for industrial production make it a versatile and valuable compound in scientific research and industry .
Propiedades
Número CAS |
39438-57-8 |
|---|---|
Fórmula molecular |
Fe3Si2 |
Peso molecular |
223.70 g/mol |
InChI |
InChI=1S/3Fe.2Si |
Clave InChI |
UFKXYVRWEZTGIL-UHFFFAOYSA-N |
SMILES canónico |
[Si](=[Fe])=[Fe]=[Si]=[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


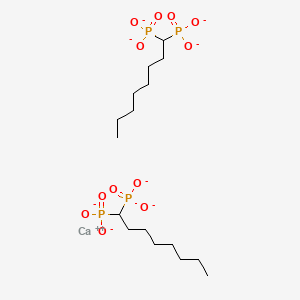
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)
